7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
CAS No.:
Cat. No.: VC15858766
Molecular Formula: C13H10ClN3O2
Molecular Weight: 275.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3O2 |
|---|---|
| Molecular Weight | 275.69 g/mol |
| IUPAC Name | 7-[(3-chlorophenyl)methyl]-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C13H10ClN3O2/c1-7-11-12(19-17-7)10(15-16-13(11)18)6-8-3-2-4-9(14)5-8/h2-5H,6H2,1H3,(H,16,18) |
| Standard InChI Key | NZTDSNHYRCKYJR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C(=O)NN=C2CC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one (molecular formula: , molecular weight: 275.69 g/mol) belongs to the isoxazolo[4,5-d]pyridazinone class, which combines a five-membered isoxazole ring fused to a six-membered pyridazinone system. The substitution pattern includes a 3-chlorobenzyl group at position 7 and a methyl group at position 3, conferring distinct electronic and steric properties.
IUPAC Nomenclature and Stereochemical Considerations
Synthetic Routes and Optimization
The synthesis of 7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one likely follows multistep protocols common to isoxazolo-pyridazinones, involving cyclocondensation, halogenation, and substitution reactions.
Key Synthetic Steps
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Formation of the Pyridazinone Core: Cyclization of dihydropyridazine precursors with nitrile oxides generates the fused isoxazole ring .
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Bromination/Chlorination: Electrophilic halogenation at position 7 introduces reactivity for subsequent benzylation.
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Benzylation: Nucleophilic substitution or metal-catalyzed coupling attaches the 3-chlorobenzyl group.
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Methylation: Alkylation at position 3 completes the substitution pattern .
Table 1: Hypothesized Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Cyclocondensation | HNO, AcO, 0–5°C | ~40% |
| Halogenation | NBS, AIBN, CCl, reflux | 55–60% |
| Benzylation | 3-Chlorobenzyl bromide, KCO, DMF | 70% |
| Methylation | CHI, NaH, THF | 65% |
*Yields estimated from analogous syntheses .
Physicochemical Properties and Stability
Predicted Solubility and LogP
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LogP: ~2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, indicating poor water solubility.
Thermal Stability
Isoxazolo-pyridazinones generally decompose above 200°C, with melting points ranging from 180–220°C depending on substitution . The electron-withdrawing chlorine atom may enhance thermal stability compared to non-halogenated analogs.
Biological Activity and Mechanistic Insights
Though direct pharmacological studies are absent, structural similarities to PDE4 inhibitors and glutamate receptor modulators suggest potential therapeutic avenues .
Metabotropic Glutamate Receptor (mGluR) Modulation
Isoxazolo[3,4-d]pyridazinones exhibit positive allosteric modulation at mGluR5, implicating the core structure in neuromodulatory activity . Substitution at position 7 with aromatic groups (e.g., 3-chlorobenzyl) could fine-tune receptor subtype selectivity .
Research Gaps and Future Directions
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Synthetic Scalability: Current routes require optimization for gram-scale production.
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ADMET Profiling: Predictive toxicology and pharmacokinetic studies are needed to assess viability as a lead compound.
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Target Validation: High-throughput screening against PDE4 subtypes and mGluRs would clarify mechanistic pathways .
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